

# Unveiling EACC: A Novel Reversible Inhibitor of Autophagy

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## Compound of Interest

Compound Name: **EACC**

Cat. No.: **B15582784**

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A Comparative Guide to Validating the Inhibitory Effect of Ethyl Acetylacetone (EACC) on Autophagy

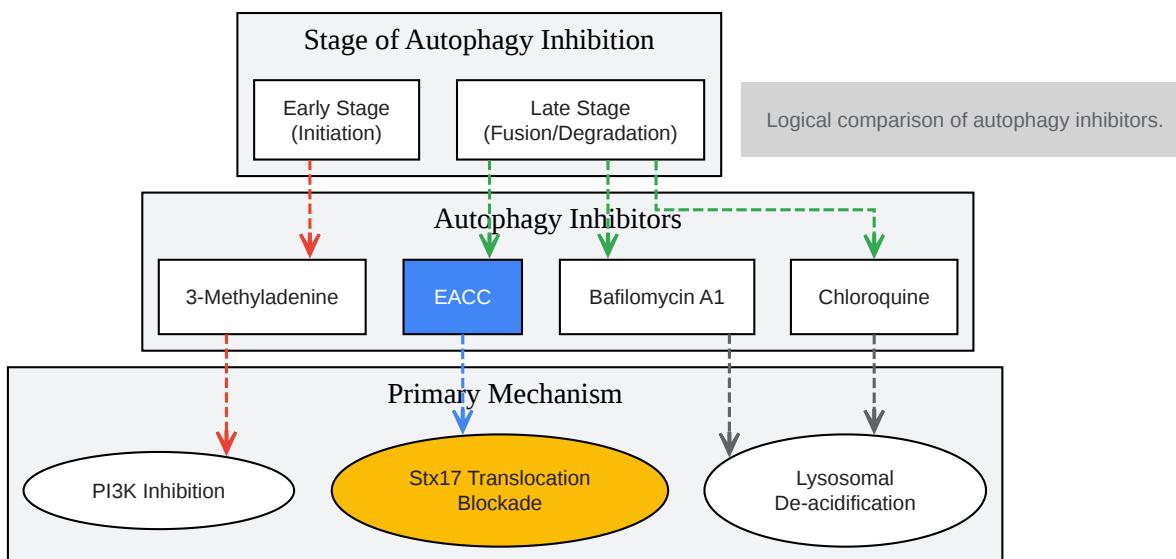
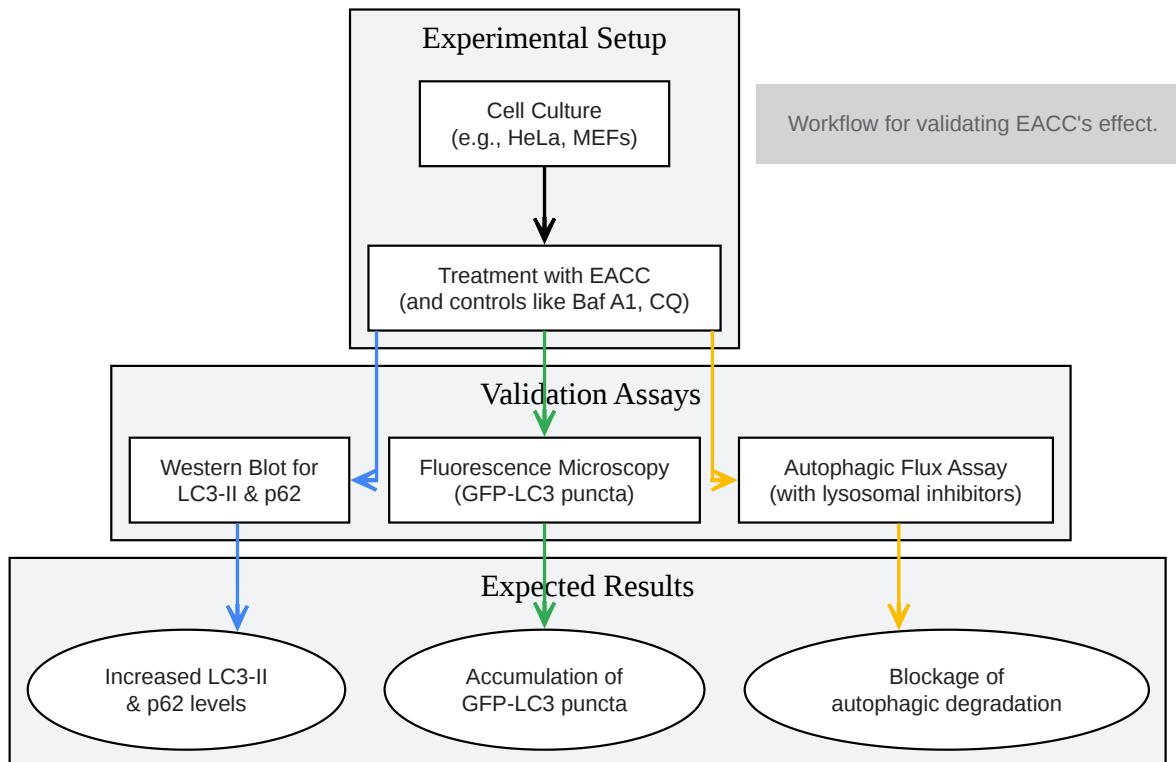
For researchers in cellular biology and drug discovery, the modulation of autophagy—a fundamental cellular degradation and recycling process—holds immense therapeutic potential. A diverse array of small molecules has been identified to interfere with this pathway at various stages. This guide provides a comprehensive comparison of a novel reversible autophagy inhibitor, **EACC**, with other well-established inhibitors, supported by experimental data and detailed protocols to validate its inhibitory effects.

## Mechanism of Action: A Unique Blockade of Autophagosome-Lysosome Fusion

**EACC** distinguishes itself from other autophagy inhibitors through its specific and reversible mechanism of action. It effectively halts the final stage of the autophagic flux by preventing the fusion of autophagosomes with lysosomes.<sup>[1][2][3][4]</sup> This is achieved by selectively inhibiting the translocation of the SNARE protein Syntaxin 17 (Stx17) onto mature autophagosomes.<sup>[1][5]</sup> Without Stx17, the autophagosome cannot engage with the lysosomal fusion machinery, leading to an accumulation of autophagosomes within the cell.<sup>[1][6]</sup>

Crucially, unlike many other late-stage autophagy inhibitors, **EACC** does not appear to affect the endo-lysosomal system directly, nor does it alter lysosomal pH.<sup>[1][2]</sup> This specificity makes **EACC** a valuable tool for studying the intricate details of autophagosome maturation and fusion.

without the confounding effects on general lysosomal function. Furthermore, its inhibitory effect is reversible, allowing for temporal studies of autophagic flux restoration.[1][2][5]



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